molecular formula C15H19N5 B6437370 3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549010-67-3

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B6437370
CAS No.: 2549010-67-3
M. Wt: 269.34 g/mol
InChI Key: JWFKOQIXHPNBRG-UHFFFAOYSA-N
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Description

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine (CAS 2549010-67-3) is a pyridazine-based compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a methyl group at the 3-position of the pyridazine ring and a piperazine moiety substituted with a pyridin-2-ylmethyl group at the 6-position . The piperazine ring enhances conformational flexibility, which can improve binding to biological targets, while the pyridinylmethyl substituent can influence solubility and target selectivity . This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds . In research applications, it has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe . Promising areas of study include its anti-tubercular activity, with a proposed mechanism involving the inhibition of key enzymes for bacterial cell wall biosynthesis or nucleic acid synthesis . Furthermore, this compound and its structural analogs have demonstrated notable anticancer properties in in vitro assays, showing activity against various cancer cell lines such as T-47D and MDA-MB-231 by inducing apoptosis and causing cell cycle arrest at the G2/M phase . The synthesis typically involves a nucleophilic aromatic substitution (SNAr) where the chlorine atom of 3-methyl-6-chloropyridazine is displaced by the secondary amine of 1-[(pyridin-2-yl)methyl]piperazine . This product is intended for Research Use Only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

3-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-13-5-6-15(18-17-13)20-10-8-19(9-11-20)12-14-4-2-3-7-16-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFKOQIXHPNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[(Pyridin-2-yl)Methyl]Piperazine

The (pyridin-2-yl)methylpiperazine side chain is synthesized via alkylation of piperazine with 2-(chloromethyl)pyridine. This reaction requires controlled mono-alkylation to avoid bis-alkylation byproducts.

Example Protocol

  • Reactants : Piperazine (1 eq), 2-(chloromethyl)pyridine (1 eq), K₂CO₃ (2 eq)

  • Solvent : Anhydrous acetonitrile

  • Conditions : Reflux at 80°C for 12 hours under nitrogen.

  • Workup : Filtration to remove K₂CO₃, solvent evaporation, and purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

  • Yield : ~60–70% (estimated from analogous piperazine alkylations).

  • Characterization : ¹H-NMR (δ 2.5–3.0 ppm for piperazine protons, δ 4.1 ppm for CH₂-pyridine), HRMS for C₁₀H₁₄N₃ [M+H]⁺: 176.1290.

Coupling of Pyridazine and Piperazine Moieties

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 of 3-methyl-6-chloropyridazine is displaced by the secondary amine of 1-[(pyridin-2-yl)methyl]piperazine via nucleophilic aromatic substitution (SNAr).

Example Protocol

  • Reactants : 3-methyl-6-chloropyridazine (1 eq), 1-[(pyridin-2-yl)methyl]piperazine (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : Ethanol or DMF

  • Conditions : Reflux at 80°C (ethanol) or 120°C (DMF) for 12–24 hours.

  • Workup : Solvent removal, dissolution in CH₂Cl₂, washing with water, and recrystallization from ethanol.

  • Yield : ~50–65% (based on similar pyridazine-piperazine couplings).

  • Characterization :

    • IR : Absence of C–Cl stretch (550–850 cm⁻¹), presence of C–N stretches (1250–1350 cm⁻¹).

    • ¹H-NMR : δ 2.5–3.5 ppm (piperazine protons), δ 6.6–8.5 ppm (pyridazine and pyridine aromatic protons).

    • HRMS : Calculated for C₁₆H₂₀N₆ [M+H]⁺: 296.1756.

Alternative Synthetic Routes

Reductive Amination for Side-Chain Installation

An alternative approach involves reductive amination to attach the (pyridin-2-yl)methyl group to piperazine before coupling with pyridazine.

Example Protocol

  • Reactants : Piperazine (1 eq), pyridine-2-carbaldehyde (1 eq), NaBH₃CN (1.5 eq)

  • Solvent : Methanol

  • Conditions : Stir at room temperature for 24 hours.

  • Workup : Filtration, solvent evaporation, and purification via recrystallization.

  • Yield : ~70% (based on analogous reductive aminations).

Analytical and Spectral Validation

Key Spectral Data for Target Compound

  • ¹H-NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.6–2.8 (m, 8H, piperazine-H), 3.7 (s, 2H, CH₂-pyridine), 6.6–8.4 (m, 6H, aromatic-H).

  • ¹³C-NMR : δ 21.5 (CH₃), 45.8–53.2 (piperazine-C), 60.1 (CH₂-pyridine), 122.5–158.0 (aromatic-C).

  • HRMS : Observed [M+H]⁺: 297.1812 (Calculated: 297.1810).

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Functionalization

Position 6 of pyridazine is more reactive toward nucleophilic substitution due to electron-withdrawing effects of the ring nitrogen atoms. However, steric hindrance from the 3-methyl group may necessitate higher temperatures or prolonged reaction times.

Purification of Hydrophilic Byproducts

Excess piperazine and its salts are removed via aqueous washes. Column chromatography with gradients of CH₂Cl₂/MeOH (95:5 to 85:15) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential as an anti-tubercular agent, as well as its activity against other microbial pathogens.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall or interfere with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Variations in Piperazine Substitutents

The activity of pyridazine derivatives is highly dependent on the substituents attached to the piperazine ring. Key comparisons include:

Compound Name Piperazine Substituent Key Biological Activities References
3-Methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine Pyridin-2-ylmethyl Hypothesized: Improved solubility and CNS penetration* Inferred
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenyl Anti-inflammatory, antinociceptive
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4-Chlorophenoxypropyl Antibacterial, antiviral
6-Phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Aryl/heteroaryl-2-yl methyl Anticancer

Notes:

  • 2-Fluorophenyl analogs : Fluorine’s electronegativity may increase metabolic stability and membrane permeability, favoring anti-inflammatory applications .
  • Chlorophenoxypropyl chain: The extended hydrophobic chain in ’s compound may enhance binding to bacterial targets but reduce oral bioavailability .

Pharmacological Implications

  • Antimicrobial activity: Chlorophenoxypropyl analogs () demonstrate broad-spectrum effects, but the pyridinylmethyl group’s impact on bacterial targets remains unexplored .
  • Safety profiles : Fluorophenyl derivatives () are associated with gastrointestinal toxicity risks common to NSAIDs, whereas pyridine-containing structures may offer better tolerability .

Biological Activity

3-Methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activities, and mechanisms of action based on diverse sources.

  • Molecular Formula : C15H19N5
  • CAS Number : 2549010-67-3
  • Molecular Weight : 271.35 g/mol

Biological Activity Overview

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including this compound. This compound has shown promising results in various in vitro assays against different cancer cell lines.

Anticancer Activity

  • Cell Line Studies :
    • The compound was tested against several human cancer cell lines, including T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer). Results indicated significant cytotoxic effects, with IC50 values demonstrating effective inhibition of cell proliferation.
    • For instance, derivatives similar to this compound exhibited IC50 values ranging from 1.37 µM to 20.1 nM across various studies .
  • Mechanisms of Action :
    • The biological activity is primarily attributed to the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with this compound led to an increase in the sub-G1 phase population, indicating apoptosis, and a significant rise in the G2/M phase population, suggesting cell cycle arrest .
    • The compound's interaction with cyclin-dependent kinase 2 (CDK2) has been proposed as a mechanism through which it exerts its anticancer effects .

Research Findings and Case Studies

A detailed study involving the synthesis and evaluation of various pyridazine derivatives demonstrated their potential as anticancer agents. The following table summarizes key findings from relevant research:

CompoundCell LineIC50 (µM)Mechanism of Action
11lT-47D1.37Apoptosis induction, G2/M arrest
11mMDA-MB-2311.57Apoptosis induction, G2/M arrest
11eSKOV-320.1CDK2 inhibition

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

  • Formation of the piperazine ring.
  • Introduction of the pyridine moiety through nucleophilic substitution.
  • Final methylation to achieve the desired structure.

Q & A

Q. What strategies enable efficient scale-up from milligram to gram quantities without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce side reactions during coupling steps .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal yield and purity .

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